1-(azepan-1-yl)-2-(3-((2-(indolin-1-yl)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)ethanone
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Description
1-(azepan-1-yl)-2-(3-((2-(indolin-1-yl)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)ethanone is a useful research compound. Its molecular formula is C26H29N3O4S and its molecular weight is 479.6. The purity is usually 95%.
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Mechanism of Action
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors . This suggests that “1-(azepan-1-yl)-2-(3-((2-(indolin-1-yl)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)ethanone” and “2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one” may also interact with multiple targets in the body.
Mode of action
The mode of action of indole derivatives can vary widely depending on the specific compound and its targets . Without specific information on “this compound” and “2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one”, it’s difficult to provide a detailed explanation of their mode of action.
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways due to their ability to interact with multiple targets . The specific pathways affected by “this compound” and “2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one” would depend on their specific targets and mode of action.
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of indole derivatives can vary widely depending on the specific compound . Without specific information on “this compound” and “2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one”, it’s difficult to provide a detailed outline of their ADME properties.
Result of action
The molecular and cellular effects of indole derivatives can vary widely depending on the specific compound and its targets . Without specific information on “this compound” and “2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one”, it’s difficult to describe the specific molecular and cellular effects of their action.
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfonylindol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4S/c30-25(27-14-7-1-2-8-15-27)18-28-17-24(21-10-4-6-12-23(21)28)34(32,33)19-26(31)29-16-13-20-9-3-5-11-22(20)29/h3-6,9-12,17H,1-2,7-8,13-16,18-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKCNMMZLSUTGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N4CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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